(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-10-12(9-18-19(10)2)6-7-14(20)11-4-3-5-13(8-11)21-15(16)17/h3-9,15H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYWQTLMIYKARK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves an aldol condensation reaction. The starting materials are 3-(difluoromethoxy)benzaldehyde and 1,5-dimethyl-1H-pyrazol-4-yl)acetone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone.
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii. The presence of difluoromethoxy substituents enhances the lipophilicity and overall potency of these compounds against microbial pathogens .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's structure allows it to act on inflammatory pathways, potentially serving as a non-steroidal anti-inflammatory drug (NSAID). Research has demonstrated that certain substituted pyrazoles can outperform traditional NSAIDs like diclofenac in reducing inflammation .
Anticancer Potential
The anticancer activity of pyrazole derivatives is another area of significant interest. Compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. For instance, studies have reported that certain pyrazole derivatives inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific interactions of this compound with cancer-related targets are currently under investigation.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The difluoromethoxy group enhances electron-withdrawing properties, which can improve the compound's interaction with biological targets. Additionally, the presence of the pyrazole moiety contributes to its ability to modulate various biochemical pathways involved in disease processes .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways involved in disease progression. Additionally, it can modulate the activity of receptors, leading to changes in cellular signaling pathways that result in therapeutic effects.
Comparison with Similar Compounds
Substituent Effects
- (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (): Lacks fluorine atoms; instead, it has phenyl groups on both the pyrazole and the ketone-bearing phenyl ring.
- (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Bromine and methoxy substituents introduce distinct electronic effects: bromine is electron-withdrawing, while methoxy is electron-donating. Crystallizes in the monoclinic space group P2₁/c, with planar enone conformations similar to the target compound .
- (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Chlorine and nitro groups enhance polarity and intermolecular interactions (e.g., halogen bonding), leading to higher melting points (~250–255°C) compared to non-halogenated analogs .
Crystallographic Insights
- Pyrazole ring substituents (e.g., 1,5-dimethyl vs. 1,3-diphenyl) significantly affect packing efficiency. For example, 1,5-dimethylpyrazole derivatives exhibit tighter packing due to reduced steric hindrance compared to bulkier diphenyl substitutions .
Physicochemical Properties
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Biological Activity
The compound (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a difluoromethoxy group attached to a phenyl ring and a pyrazole moiety. The presence of electron-withdrawing groups such as difluoromethoxy enhances the compound's reactivity and biological activity.
The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .
- Modulation of Signaling Pathways : These compounds can interfere with MAP kinase signaling pathways, which are crucial in regulating cell proliferation and survival .
- Antioxidant Properties : Some pyrazole derivatives exhibit significant antioxidant activity, which can contribute to their protective effects against oxidative stress-related diseases .
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , display notable antitumor activity. In vitro studies have demonstrated:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cell lines (MCF-7 and MDA-MB-231). Combinations with standard chemotherapeutics like doxorubicin have revealed synergistic effects, enhancing overall efficacy .
| Cell Line | IC50 (µM) | Combination Index |
|---|---|---|
| MCF-7 | 5.0 | 0.75 |
| MDA-MB-231 | 4.5 | 0.80 |
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in tissue samples.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Synthesis and Characterization :
- Clinical Relevance :
Q & A
Q. What are the standard methods for synthesizing (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, and how are impurities removed?
The synthesis typically involves a multi-step approach, starting with the condensation of 3-(difluoromethoxy)benzaldehyde with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under basic or acidic conditions to form the α,β-unsaturated ketone (enone). Key steps include Claisen-Schmidt or aldol-like reactions, followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol or methanol) to isolate the product and remove by-products like unreacted aldehydes or dimerization artifacts .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the E-configuration of the enone moiety and substituent positions. For example, the coupling constant (J = 12–16 Hz) between the α and β protons in the enone confirms the trans (E) geometry. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak and fragmentation pattern, while infrared (IR) spectroscopy identifies functional groups like C=O (1670–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
Q. How is the crystal structure of this compound determined, and what structural insights are gained?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s enone geometry, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C-H···O/F hydrogen bonds) are resolved. For instance, the 1,5-dimethylpyrazole ring often exhibits near-planarity with the enone system, while the difluoromethoxy group adopts a specific conformation to minimize steric clashes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
Reaction parameters like temperature (60–80°C for Claisen-Schmidt), solvent polarity (e.g., ethanol for solubility vs. dichloromethane for kinetic control), and catalyst (e.g., piperidine for aldol condensation) are systematically varied. Design of Experiments (DoE) or response surface methodology (RSM) can model interactions between variables. For example, increasing reaction time beyond 12 hours may lead to side reactions (e.g., over-oxidation), reducing yield .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:
- In vitro : Use physiologically relevant media (e.g., PBS with 1% DMSO) to mimic bioavailability.
- In vivo : Conduct metabolite profiling (LC-MS/MS) to identify active derivatives.
- Computational : Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How does stereoelectronic effects of the difluoromethoxy group influence biological target binding?
The difluoromethoxy group’s electron-withdrawing nature and conformational rigidity (due to C-F bonds) enhance binding to hydrophobic pockets in enzymes (e.g., kinases). Density Functional Theory (DFT) calculations reveal its electrostatic potential map, showing strong negative regions near fluorine atoms that may interact with cationic residues (e.g., arginine) in target proteins .
Q. What complementary techniques validate structural discrepancies between computational models and experimental data?
- SCXRD vs. DFT : Compare bond lengths and angles (e.g., C=O bond: 1.22 Å experimentally vs. 1.24 Å computationally).
- NMR chemical shifts vs. predicted values : Use software like ACD/Labs or Gaussian to simulate spectra.
- Dynamic behavior : Molecular dynamics (MD) simulations assess conformational flexibility, explaining deviations in solution-state NMR .
Methodological Considerations
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IG column) ensures enantiomeric excess ≥98% for biological studies .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation products via LC-MS .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may complicate purification; solvent-free microwave-assisted synthesis is an alternative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
